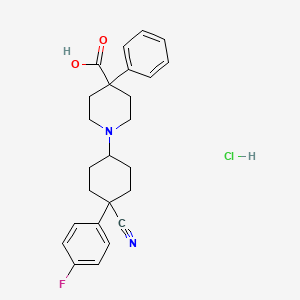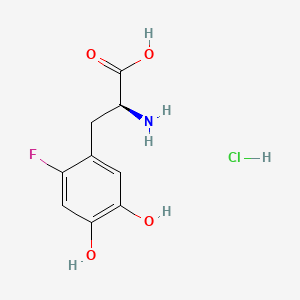![molecular formula C9H7N3O4 B586458 5-nitro-1H-pirrolo[2,3-b]piridina-2-carboxilato de metilo CAS No. 952182-17-1](/img/structure/B586458.png)
5-nitro-1H-pirrolo[2,3-b]piridina-2-carboxilato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a chemical compound with the molecular formula C9H7N3O4 and a molecular weight of 221.17 g/mol . This compound is a derivative of pyridine and pyrrole, featuring a nitro group at the 5-position and a carboxylate ester at the 2-position. It is commonly used in various scientific research applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Used in the study of enzyme inhibition and as a probe for biological assays.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
Safety and Hazards
“Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate” is classified as a hazardous substance. It has hazard statements H302, H315, H319, H320, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, is harmful to aquatic life with long lasting effects, and may cause respiratory irritation .
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves the nitration of a pyrrolo[2,3-b]pyridine precursor followed by esterification. One common method involves the reaction of 5-nitro-1H-pyrrolo[2,3-b]pyridine with methanol in the presence of a strong acid catalyst to form the methyl ester .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products:
Reduction: 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.
Substitution: Various substituted pyrrolo[2,3-b]pyridine derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
5-Methyl-1H-pyrrolo[2,3-b]pyridine: Lacks the nitro and carboxylate groups, making it less reactive in certain chemical reactions.
7-Azaindole: A structurally similar compound but with different electronic properties and reactivity.
Uniqueness: Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is unique due to the presence of both a nitro group and a carboxylate ester, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various research applications.
Propiedades
IUPAC Name |
methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c1-16-9(13)7-3-5-2-6(12(14)15)4-10-8(5)11-7/h2-4H,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCIKRATXUMSLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC(=CN=C2N1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654040 |
Source


|
| Record name | Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952182-17-1 |
Source


|
| Record name | Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
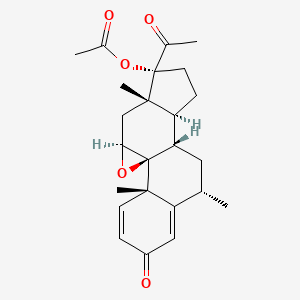
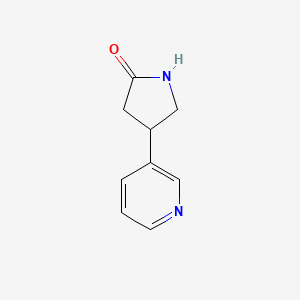

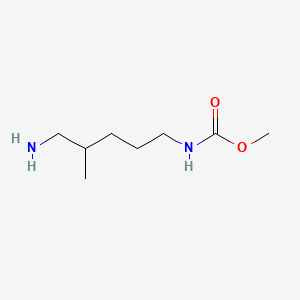

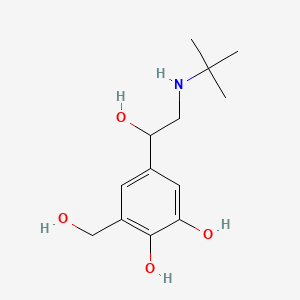
![2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B586386.png)
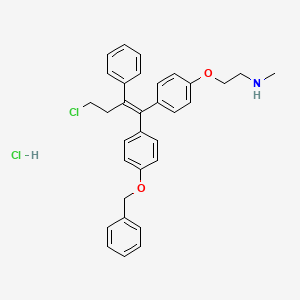
![(E)-gamma-[(4-Hydroxyphenyl)[4-(phenylmethoxy)phenyl]methylene]benzenepropanol](/img/structure/B586392.png)
